molecular formula C12H12N4O B13959960 Dibenzo[b,d]furan-1,2,8,9-tetramine CAS No. 866362-07-4

Dibenzo[b,d]furan-1,2,8,9-tetramine

Cat. No.: B13959960
CAS No.: 866362-07-4
M. Wt: 228.25 g/mol
InChI Key: YXNDELWRBAWSMS-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2,8,9-tetramine is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method starts with the preparation of dibenzo[b,d]furan through the cyclization of diaryl ethers.

Industrial Production Methods

Industrial production of dibenzo[b,d]furan derivatives often employs metal complex catalysis, such as palladium or copper catalysts, to facilitate the formation of the furan ring and subsequent functionalization . The process may involve high-temperature and high-pressure conditions to ensure efficient yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2,8,9-tetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofurans, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While the specific compound "Dibenzo[b,d]furan-1,2,8,9-tetramine" is not directly discussed in the search results, information on the related compound "Dibenzo[b,d]furan-1,2,7,8-tetramine" and dibenzofuran derivatives can provide insights into potential applications.

Scientific Research Applications

Dibenzo[b,d]furan-1,2,7,8-tetramine, a heterocyclic organic compound derived from dibenzofuran, has several applications in scientific research. Dibenzofuran is an aromatic compound featuring two benzene rings fused to a central furan ring. The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions, such as the nitration of dibenzofuran followed by reduction to introduce the amine groups.

Chemistry

The tetramine derivative is used as a building block for synthesizing more complex organic molecules.

Biology

It is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Dibenzo[b,d]furan derivatives have demonstrated potent inhibitory effects on Pim-1 and Pim-2 kinases, which play crucial roles in cell survival and proliferation, making them potential targets for cancer therapy.

Medicine

The compound is explored for potential therapeutic properties, including anticancer and antimicrobial activities. Studies have shown that dibenzo[b,d]furan derivatives can inhibit phosphodiesterase (PDE) enzymes, with PDE-4B inhibitors showing promise in reducing inflammation in preclinical models of asthma and chronic obstructive pulmonary disease (COPD).

Industry

It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Chemical Reactions

Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.
  • Substitution: Electrophilic substitution reactions are common, where the amine groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Dibenzo[b,d]furan derivatives have shown various biological activities:

CompoundTarget Kinase/EnzymeIC50 (µM)Activity Description
Compound 44Pim-10.06Potent inhibitor
Compound 44CLK10.026Potent inhibitor
Compound 24PDE-4BNot specifiedAnti-inflammatory effects in vivo
Compound 46MV4-11 Cell Line1.20Moderate anti-cancer activity

Case Studies

  • Anticancer Activity: In a study on acute myeloid leukemia (AML), dibenzo[b,d]furan derivatives inhibited cell growth in the MV4-11 cell line, with hydroxyl groups enhancing biological activity.
  • In Vivo Efficacy: In vivo studies of Compound 24 in models of asthma and uveitis showed good systemic availability, non-toxicity, and significant reductions in TNF-α levels, suggesting potential applications for inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-1,2,8,9-tetramine is unique due to the presence of four amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

Dibenzo[b,d]furan-1,2,8,9-tetramine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique dibenzo[b,d]furan core structure. The molecular formula is C12H8N4C_{12}H_{8}N_{4} with a molecular weight of approximately 220.24 g/mol. Its structural features contribute to its biological activity, particularly in the context of drug design.

Biological Activities

1. Antimycobacterial Activity
Research indicates that dibenzo[b,d]furan derivatives exhibit promising activity against Mycobacterium tuberculosis. A study highlighted the synthesis of novel triazole hybrids incorporating dibenzo[b,d]furan, which demonstrated significant inhibitory effects against the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL (∼1.9 μM) . The selectivity index for these compounds was notably high, indicating low cytotoxicity towards human cancer cell lines.

2. Inhibition of Phosphodiesterase-4 (PDE-4)
Dibenzo[b,d]furan-1-yl-thiazole derivatives have been studied for their inhibitory effects on PDE-4B and TNF-α activities. One compound exhibited good systemic availability in preclinical models and showed efficacy in asthma and chronic obstructive pulmonary disease (COPD) models . This suggests that dibenzo[b,d]furan derivatives could serve as potential therapeutic agents for inflammatory diseases.

3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of dibenzo[b,d]furan derivatives on various cancer cell lines. The results indicated that specific analogues had low cytotoxicity while maintaining high efficacy against mycobacterial strains . This balance of activity and safety is crucial for the development of new pharmacological agents.

The mechanisms underlying the biological activities of dibenzo[b,d]furan derivatives are multifaceted:

  • Interaction with Enzymes: These compounds may inhibit specific enzymes involved in cellular signaling pathways, such as PDE-4, which plays a role in inflammation .
  • DNA Interaction: Some studies suggest that dibenzo[b,d]furan derivatives can intercalate with DNA, affecting replication and transcription processes.
  • Antioxidant Activity: Certain derivatives have shown potential antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

A summary table below highlights key studies related to the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
AntimycobacterialMIC = 0.78 μg/mL against M. tuberculosis; high selectivity index
PDE-4 InhibitionEffective in asthma/COPD models; non-toxic in preclinical tests
CytotoxicityLow cytotoxicity across various cancer cell lines

Properties

CAS No.

866362-07-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,8,9-tetramine

InChI

InChI=1S/C12H12N4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2

InChI Key

YXNDELWRBAWSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

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